

Advanced Spectroscopic Characterization: 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

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Compound of Interest

Compound Name: *1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol*

CAS No.: *1007030-95-6*

Cat. No.: *B2856126*

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Executive Summary & Structural Context

In the high-stakes field of agrochemical discovery, distinguishing between regioisomers is a common bottleneck. **1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol** (hereafter 6-Cl-PyP) is the N1-substituted regioisomer of the commercially vital 3-chloropyridin-2-yl intermediate used in Chlorantraniliprole synthesis.

While the 3-chloro isomer is the desired pharmacophore for ryanodine receptor activation, the 6-chloro isomer often arises as a competitive impurity or is synthesized as a structure-activity relationship (SAR) probe. Accurate FTIR profiling is essential for:

- **Rapid QC:** Distinguishing the 6-Cl impurity from the 3-Cl active intermediate in crude reaction mixtures.
- **Tautomeric Analysis:** Determining the solid-state preference between the 5-hydroxy (enol) and 5-oxo (keto) forms, which dictates solubility and reactivity.

Molecular Dynamics: The Tautomerism Challenge

Before analyzing peaks, one must understand the dynamic nature of the analyte. 1-Aryl-pyrazol-5-ols exist in a prototropic equilibrium. In the solid state (KBr pellet or ATR), this compound does not exist as a static structure but settles into a preferred hydrogen-bonded network.

- Form A (Enol): Stabilized by intermolecular hydrogen bonding (dimers). Dominant in polar crystalline lattices.
- Form B (Keto - CH₂): The "pyrazolone" form. Often favored in non-polar solvents but can appear in the solid state if steric hindrance prevents H-bonding.

Impact on FTIR:

- Enol Signature: Broad, intense band at 3100–3400 cm⁻¹ (O-H stretch) and absence of a carbonyl peak >1680 cm⁻¹.
- Keto Signature: Sharp, intense band at 1700–1720 cm⁻¹ (C=O stretch) and C-H stretching of the CH₂ group at ~2900 cm⁻¹.

Note: For N-heteroaryl pyrazoles, the solid state predominantly favors the Enol (OH) form due to the basicity of the pyridine nitrogen facilitating strong intermolecular H-bonds.

Detailed Spectral Assignment (Characteristic Peaks)

The following assignments assume the thermodynamically stable Enol form in the solid state.

Table 1: FTIR Characteristic Peaks of 6-Cl-PyP

Frequency Region (cm ⁻¹)	Vibration Mode	Functional Group Assignment	Diagnostic Value
3200 – 3450		Hydroxyl (Enol)	Broad, Strong. Confirms the 5-ol tautomer. Absence suggests keto form or capped derivative.
3050 – 3100		Aromatic C-H	Weak shoulders. Typical for heteroaromatic rings.
1610 – 1630		Pyridine Ring	Medium. Characteristic of the 2-substituted pyridine ring.
1570 – 1590		Pyrazole Ring	Strong. The "breathing" of the pyrazole core.
1430 – 1460		Skeletal Vib.	Pyridine/Pyrazole skeletal overlap.
1260 – 1290		Enolic C-O	Strong. Distinguishes C-OH from C=O.
1120 – 1150		C-N Linkage	Stretch of the bond connecting Pyrazole N1 to Pyridine C2.
990 – 1010		Pyridine Breathing	Very Sharp. Classic marker for mono-substituted pyridines.
780 – 810		OOP Bending	Critical. 2,6-disubstituted pyridine pattern (3 adjacent H's).

720 – 750

C-Cl Stretch

Strong. The chlorine atom on the pyridine ring.

Comparative Analysis: 6-Cl (Target) vs. 3-Cl (Commercial)

This is the most critical section for process chemists. Distinguishing the 6-chloropyridin-2-yl (impurity/analog) from the 3-chloropyridin-2-yl (active) isomer requires focusing on the fingerprint region.

Mechanism of Differentiation

- 3-Cl Isomer: The chlorine is at position 3, adjacent to the bridgehead carbon. This crowds the inter-ring bond but leaves 3 adjacent protons (H4, H5, H6) with a specific electronic environment.
- 6-Cl Isomer: The chlorine is at position 6, adjacent to the pyridine nitrogen.^[1] This exerts a strong inductive effect directly on the ring nitrogen, altering the C=N vibrational frequency and the ring breathing modes.

Table 2: Regioisomer Discrimination Guide

Feature	6-Cl Isomer (Target)	3-Cl Isomer (Commercial)	Explanation
Pyridine C=N	~1595 - 1610 cm^{-1}	~1575 - 1590 cm^{-1}	Cl near Nitrogen (6-pos) stiffens the C=N bond via inductive withdrawal.
C-Cl Stretch	~730 - 750 cm^{-1}	~700 - 720 cm^{-1}	Cl at C6 is electronically distinct from Cl at C3.
OOP Bending	~790 - 810 cm^{-1}	~770 - 785 cm^{-1}	The substitution pattern changes the "wagging" frequency of the remaining hydrogens.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, follow this protocol. This method minimizes hygroscopic interference, which is common with pyrazol-5-ols.

Method: KBr Pellet Transmission Spectroscopy

- Rationale: KBr pellets provide higher resolution in the fingerprint region (critical for isomer differentiation) compared to ATR, which can suppress weak overtone bands.

Step-by-Step Protocol:

- Desiccation: Dry the sample of 6-Cl-PyP at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Validation: TGA should show <0.5% weight loss.
- Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (dried).
- Grinding: Grind in an agate mortar for exactly 2 minutes. Goal: Particle size <2 μm to prevent Christiansen scattering (sloping baseline).
- Pressing: Compress at 8 tons pressure for 1 minute. The pellet must be transparent.

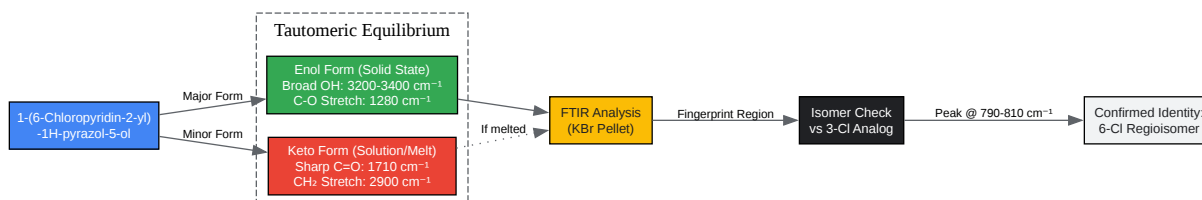
- Acquisition:
 - Resolution: 2 cm^{-1}
 - Scans: 32
 - Range: 4000 – 400 cm^{-1}
 - Background: Pure KBr pellet (freshly made).

Data Validation Check:

- If a broad peak appears at 3400-3600 cm^{-1} (water) without a corresponding sharp OH peak, the KBr is wet. Re-dry.
- If the baseline slopes downward from 4000 to 400 cm^{-1} , the particle size is too large. Re-grind.

Visualization: Structural & Analytical Workflow

The following diagram illustrates the tautomeric equilibrium and the decision logic for identifying the compound.



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Figure 1: Tautomeric forms and analytical decision tree for confirming the 6-chloro isomer.

References

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